methyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
METHYL 4-ETHYL-5-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including METHYL 4-ETHYL-5-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-ETHYL-5-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
METHYL 4-ETHYL-5-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biologically active compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of METHYL 4-ETHYL-5-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
METHYL 4-ETHYL-5-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the xanthene-9-amido group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H21NO4S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 4-ethyl-5-methyl-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21NO4S/c1-4-14-13(2)29-22(20(14)23(26)27-3)24-21(25)19-15-9-5-7-11-17(15)28-18-12-8-6-10-16(18)19/h5-12,19H,4H2,1-3H3,(H,24,25) |
InChI Key |
XSKRNHLSJOSCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origin of Product |
United States |
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